N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The furan-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate furan derivative. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its anti-cancer properties.
Benzothiazole-2-carboxamide: Exhibits significant anti-tubercular activity.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its dual functionality, combining the biological activities of both the benzothiazole and furan-2-carboxamide moieties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRTSAWONLQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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